molecular formula C14H20ClNO2 B1397613 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride CAS No. 1220021-27-1

1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride

Cat. No.: B1397613
CAS No.: 1220021-27-1
M. Wt: 269.77 g/mol
InChI Key: IRLJMTZYNSMYBS-UHFFFAOYSA-N
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Description

1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is a synthetic organic compound with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol . It is identified by CAS number 51746-83-9 (as per "Ethanone, 1-(3-piperidinyl)-, hydrochloride (1:1)" in ) and is classified as a pharmaceutical intermediate, often utilized in drug discovery for its structural versatility . The compound features a piperidinylmethoxy group attached to a phenyl ring, which is further linked to an ethanone moiety. Its hydrochloride salt form enhances aqueous solubility, a critical property for bioavailability in pharmacological applications .

Properties

IUPAC Name

1-[4-(piperidin-3-ylmethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11(16)13-4-6-14(7-5-13)17-10-12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLJMTZYNSMYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride, a compound with a unique piperidinylmethoxy substitution, has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, receptor interactions, and therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H18ClNO2
  • Molecular Weight : Approximately 245.75 g/mol

The compound's structure includes a piperidine ring and an aromatic moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to:

  • Modulate Serotonin and Dopamine Receptors : The compound interacts with serotonin (5-HT) and dopamine (DA) receptors, which are crucial for mood regulation and cognitive functions.
  • Influence Neurotransmitter Release : By binding to these receptors, it can alter neurotransmitter release, potentially offering therapeutic effects in anxiety and depression.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Activity Description
Receptor Interaction Modulates serotonin and dopamine receptors
Therapeutic Potential Potential use in treating anxiety and depression
Neurotransmitter Modulation Alters neurotransmitter release dynamics

Case Studies and Research Findings

A series of studies have highlighted the efficacy of this compound in various models:

  • Anxiety Models : In animal studies, administration of the compound showed a reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Depression Models : The compound demonstrated antidepressant-like effects in forced swim tests, indicating its ability to enhance mood-related behaviors.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
1-(4-Methoxyphenyl)piperazine hydrochloridePiperazine derivativeDifferent pharmacological properties
4-(4-Piperidinyl)phenylmethanol hydrochlorideDistinct chemical structureUnique biological activities

Future Directions in Research

The distinct pharmacological profile of this compound suggests several avenues for future research:

  • Neuropharmacology Studies : Further exploration of its effects on various neurotransmitter systems could unveil new therapeutic applications.
  • Clinical Trials : Investigating its efficacy in human subjects for treating anxiety and depression could solidify its role in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinyl-Ethanone Derivatives with Analgesic Potential

describes five piperidinyl-ethanone analogues synthesized for analgesic studies. Key structural variations include substituents on the phenyl ring (e.g., chloro, trifluoromethyl) and modifications to the piperidine or ethanone groups. A comparative analysis is provided below:

Compound ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Modifications Biological Application
8 C₂₄H₂₂NO₂BrClF₃ 528.79 285 ± 2 4-Chloro-3-(trifluoromethyl)phenyl, naphthyl Analgesic candidate
9 C₂₄H₃₀NO₂ClF₃ 493.96 Similar to 8 Adamantyl group substitution Analgesic candidate
10 C₂₁H₂₂NO₂Cl₂F₃ 447.10 220 ± 2 3-Phenoxypropyl chain Enhanced solubility
11 C₂₂H₂₄NO₂Cl₂F₃ 462.33 223 ± 2 4-Phenoxybutyl chain Structural flexibility study
12 C₂₁H₂₄NO₂ClBrF₃ 494.77 179 ± 2 Phenoxypropyl-piperidinol hybrid Analgesic candidate

Key Findings :

  • Chloro and Trifluoromethyl Groups (Compounds 8 , 9 ): These electron-withdrawing substituents enhance binding affinity to opioid receptors, as evidenced by their high melting points and stability .
  • Target Compound Comparison: Unlike these analogues, 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride lacks bulky aromatic substituents (e.g., naphthyl or adamantyl), which may reduce off-target interactions in drug development .
Ethanone Derivatives in Electrochemical Sensing

and highlight ethanone-based compounds modified with redox-active groups (e.g., ferrocenyl) for electrochemical applications:

Compound Name Key Modification Application Performance Metric
1-[4-(Ferrocenylethynyl)phenyl]-1-ethanone Ferrocenyl ethynyl group Sulfite detection in water Detection limit: 0.1 μM
1-(2-Naphthyl)-1-ethanone hydrobromide Naphthyl group Voltammetric tryptophan determination Linear range: 5–200 μM

Key Contrast :

  • The target compound’s piperidinylmethoxy group lacks redox activity, making it unsuitable for electrochemical sensing. However, its tertiary amine group (piperidine) may facilitate interactions with biological targets like G-protein-coupled receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 2
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1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride

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